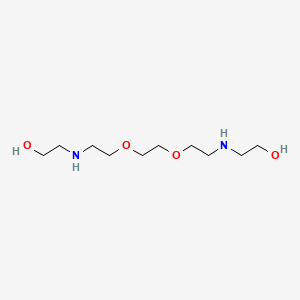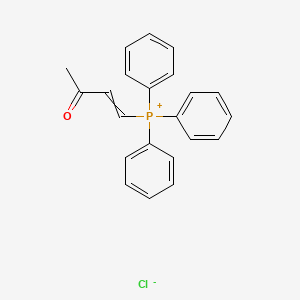
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride is a chemical compound with the molecular formula C22H20ClOP. It is a member of the phosphonium salts family, which are known for their applications in organic synthesis and catalysis . This compound is characterized by the presence of a phosphonium ion bonded to a triphenyl group and a 3-oxobut-1-en-1-yl group.
Preparation Methods
The synthesis of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. One common method is the reaction of triphenylphosphine with 3-chlorobut-1-en-1-one in the presence of a base such as sodium hydride. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at a low temperature to ensure high yield and purity .
Chemical Reactions Analysis
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Scientific Research Applications
(3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges, making it a useful intermediate in various organic transformations. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds to (3-Oxobut-1-en-1-yl)(triphenyl)phosphanium chloride include other phosphonium salts such as:
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium chloride
- (4-Ethoxy-3-methyl-4-oxobut-2-en-1-yl)triphenylphosphanium bromide These compounds share similar structural features but differ in their substituents, which can affect their reactivity and applications. The unique combination of the 3-oxobut-1-en-1-yl group with the triphenylphosphonium ion in this compound gives it distinct properties and makes it valuable in specific chemical and biological contexts .
Properties
CAS No. |
40613-12-5 |
|---|---|
Molecular Formula |
C22H20ClOP |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-oxobut-1-enyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C22H20OP.ClH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-18H,1H3;1H/q+1;/p-1 |
InChI Key |
UECJIGHFWRLJPZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


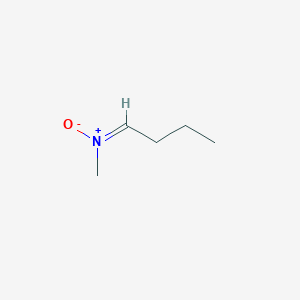
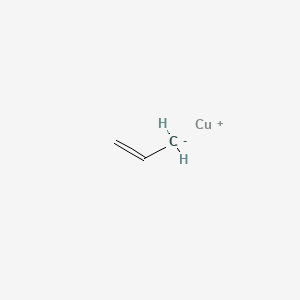
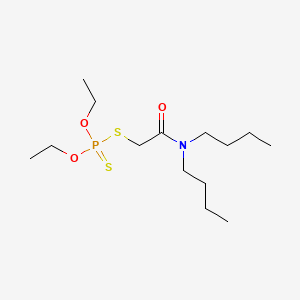
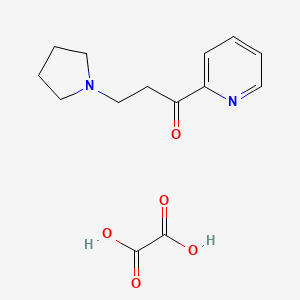
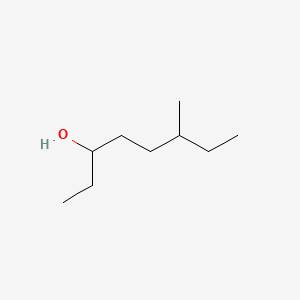
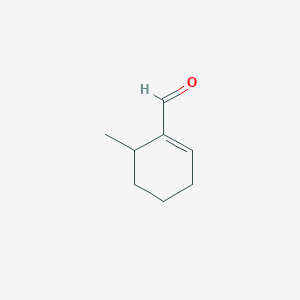
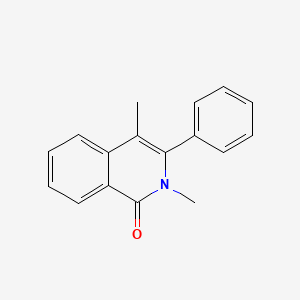
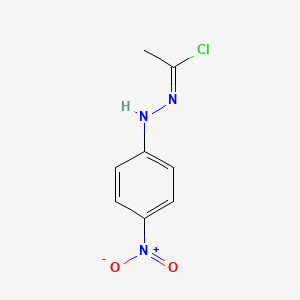
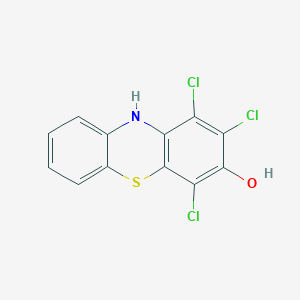
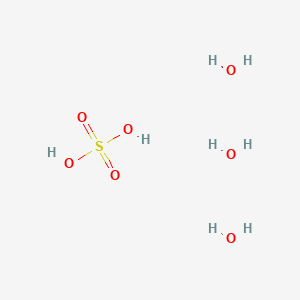

![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
![6-Azido-7,8-dimethyltetrazolo[1,5-b]pyridazine](/img/structure/B14662469.png)
